molecular formula C11H15ClN2O3S B11958623 Benzenesulfonamide, N-[(butylamino)carbonyl]-4-chloro- CAS No. 13909-64-3

Benzenesulfonamide, N-[(butylamino)carbonyl]-4-chloro-

Cat. No.: B11958623
CAS No.: 13909-64-3
M. Wt: 290.77 g/mol
InChI Key: YWXUADNLTYADPN-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N-[(butylamino)carbonyl]-4-chloro- is an organic compound belonging to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring. Benzenesulfonamides have been widely studied for their diverse biological activities, including antibacterial, antifungal, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonamide, N-[(butylamino)carbonyl]-4-chloro- typically involves the reaction of 4-chlorobenzenesulfonyl chloride with butylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of benzenesulfonamide derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The purification process may include recrystallization or chromatographic techniques to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-[(butylamino)carbonyl]-4-chloro- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of benzenesulfonamide, N-[(butylamino)carbonyl]-4-chloro- involves the inhibition of specific enzymes, such as carbonic anhydrase. The compound binds to the active site of the enzyme, blocking its activity and leading to a decrease in the enzyme’s function. This inhibition can result in various biological effects, including the suppression of tumor growth and bacterial proliferation .

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide: A simpler analog without the butylamino and chloro substituents.

    N-[(Butylamino)carbonyl]benzenesulfonamide: Lacks the chloro substituent.

    4-Chlorobenzenesulfonamide: Lacks the butylamino substituent.

Uniqueness

Benzenesulfonamide, N-[(butylamino)carbonyl]-4-chloro- is unique due to the presence of both the butylamino and chloro substituents, which contribute to its distinct chemical and biological properties. The combination of these groups enhances its ability to interact with specific molecular targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

13909-64-3

Molecular Formula

C11H15ClN2O3S

Molecular Weight

290.77 g/mol

IUPAC Name

1-butyl-3-(4-chlorophenyl)sulfonylurea

InChI

InChI=1S/C11H15ClN2O3S/c1-2-3-8-13-11(15)14-18(16,17)10-6-4-9(12)5-7-10/h4-7H,2-3,8H2,1H3,(H2,13,14,15)

InChI Key

YWXUADNLTYADPN-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)Cl

Origin of Product

United States

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